4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Overview
Description
4-Hydroxy-5-methoxy-2-methylbenzaldehyde , also known as 4-Hydroxy-o-anisaldehyde , is an organic compound with the chemical formula C9H10O3 . It falls within the class of benzaldehyde derivatives and exhibits interesting properties due to its aromatic structure. The compound is characterized by a hydroxy group (OH) at the para position, a methoxy group (OCH3) at the meta position, and a methyl group (CH3) at the ortho position on the benzene ring .
Synthesis Analysis
The synthesis of This compound involves various methods, including condensation reactions, oxidation processes, and modifications of existing benzaldehyde derivatives. Researchers have explored both chemical and enzymatic routes to obtain this compound. For instance, it can be synthesized by the oxidation of 4-methoxy-2-methylbenzyl alcohol using suitable oxidizing agents .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring with the aforementioned substituents. The hydroxy group provides polarity, while the methoxy and methyl groups contribute to steric effects. The compound’s aromaticity plays a crucial role in its reactivity and biological interactions .
Physical and Chemical Properties Analysis
Scientific Research Applications
Photochemical Properties
- Photochemistry of o-Tolualdehydes : The impact of oxy and dioxy substituents on photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs) is significant. Specifically, 4-methoxy or 4,5-dioxy substituents prevent the formation of o-QDM in 4-hydroxy-5-methoxy-2-methylbenzaldehyde (Charlton & Koh, 1988).
Synthesis and Derivatives
- Anodic Acetoxylation : Anodic oxidation of similar compounds leads to acetoxylated products, indicating potential applications in synthetic organic chemistry (Ohmori, Matsumoto, & Masui, 1980).
- Synthesis of Chalcones : Derivatives like 4-hydroxy-3-methylchalcone synthesized from 4-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde have demonstrated antibacterial activity, suggesting potential in the development of antibacterial agents (Hapsari et al., 2018).
Chemical Modifications
- Ring Omethylation : Research on the selective introduction of methyl groups into the benzene ring of similar compounds shows potential for the development of new synthetic pathways (Sinhababu & Borchardt, 1983).
Applications in Solid Phase Organic Synthesis
- Amide-Based Linkers : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid-phase organic synthesis, demonstrating their utility in the synthesis of secondary amides (Swayze, 1997).
Biological Applications
- Antibacterial Activities : Research on methylchalcone derivatives synthesized from related compounds showed significant antibacterial activity, indicating potential applications in developing new antibacterial drugs (Ismiyarto et al., 2018).
Molecular Structure Studies
- Density Functional Study : Investigations into the molecular structure and vibrational spectra of similar compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, can provide insights into intramolecular charge transfer and bonding features (Nataraj, Balachandran, & Karthick, 2011).
Properties
IUPAC Name |
4-hydroxy-5-methoxy-2-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMCHJAOXXQRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633965 | |
Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42044-81-5 | |
Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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